N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and an oxane ring
Mechanism of Action
Target of Action
EGFR plays a crucial role in cell proliferation and survival, and is often overexpressed in various types of cancers .
Biochemical Pathways
Egfr inhibitors generally affect the mapk, pi3k/akt, and jak/stat signaling pathways, which are involved in cell proliferation, survival, and differentiation .
Result of Action
Egfr inhibitors typically result in decreased cell proliferation and increased apoptosis .
Preparation Methods
The synthesis of N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: This often involves the condensation of hydrazines with 1,3-diketones or β-ketoesters.
Linking the furan and pyrazole rings: This step may involve the use of coupling agents such as EDCI or DCC to form the desired linkage.
Formation of the oxane ring: This can be synthesized through the cyclization of diols or haloalcohols under acidic conditions.
Final assembly: The final step involves the coupling of the intermediate products to form this compound under controlled conditions.
Chemical Reactions Analysis
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced to pyrazolines using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex organic molecules.
Comparison with Similar Compounds
N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide can be compared with other similar compounds:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also features a furan ring and is investigated for its anticancer properties.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: This compound contains both furan and pyrazole rings and is studied for its antimicrobial activity.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(21(8-13-26-14-9-21)18-5-2-1-3-6-18)22-10-11-24-16-17(15-23-24)19-7-4-12-27-19/h1-7,12,15-16H,8-11,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWSVGRQYOKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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